REACTION_CXSMILES
|
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([CH2:17][CH3:18])[CH2:12][CH2:13][CH2:14]2)[CH2:9]1)C1C=CC=CC=1.CO>[OH-].[OH-].[Pd+2].CCOC(C)=O>[CH2:17]([N:11]1[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:16][NH:8][CH2:9][CH:10]12)[CH3:18] |f:2.3.4|
|
Name
|
6-benzyl-1-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2N(CCCC2C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at room temperature under H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was used for the next step without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2C(CCC1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |